molecular formula C₂₁H₂₂FNO₂ B560555 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine CAS No. 1370544-73-2

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

Numéro de catalogue B560555
Numéro CAS: 1370544-73-2
Poids moléculaire: 339.4
Clé InChI: VMMKGVRPILDZML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine” is a chemical compound with the molecular formula C21H22FNO2 . It is also known as 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a chromen ring, and a fluorophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.87 . It is a solid at room temperature and should be stored in an inert atmosphere .

Applications De Recherche Scientifique

Autoimmune Disease Treatment

AX-024 has been identified as a first-in-class inhibitor of the T cell receptor (TCR), which is critical for the treatment of autoimmune diseases . It selectively inhibits TCR-triggered T cell activation, which is essential in the pathogenesis of autoimmune conditions. This compound has shown promise in preventing the development of diseases like psoriasis and asthma by modulating TCR signaling .

Development of New Drugs

The compound has been used in the development of new label-free biosensing technologies. These technologies are crucial for evaluating the inhibition capacity of AX-024, particularly in the context of autoimmune diseases. A Point-of-Care (PoC) device based on interferometric optical detection method (IODM) has been developed to assess the interaction of AX-024 with modified proteins involved in T-cell activation .

Label-Free Detection in Biosensors

AX-024 plays a role in the advancement of label-free detection methods in biosensors. This application is significant for the real-time monitoring of biological interactions without the need for fluorescent or radioactive labeling. The compound’s interaction with proteins can be monitored using biosensors, which is a valuable tool in both research and clinical diagnostics .

Pharmacokinetics and Drug Delivery

The compound’s structure allows for high gastrointestinal absorption and permeability across the blood-brain barrier, making it an excellent candidate for oral administration in therapeutic applications. Its pharmacokinetic properties suggest that AX-024 can be effectively used in drug delivery systems to target specific cells or tissues .

Inhibitor Design and Screening

AX-024 serves as a model compound in the design and screening of inhibitors that target protein-protein interactions. Its ability to inhibit the TCR-Nck interaction provides a framework for the development of new inhibitors that can modulate immune responses, which is vital for treating various inflammatory disorders .

Research on TCR Signaling Pathways

The compound is used in research to understand the earliest TCR signaling events. By inhibiting specific interactions, AX-024 helps in dissecting the complex signaling pathways involved in T cell activation. This research has broad implications for the development of targeted therapies for T cell-mediated diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

Its primary targets are the T cell receptor (TCR) and the Nck adaptor protein . These proteins play a crucial role in T cell activation, which is a key process in the immune response .

Mode of Action

AX-024 selectively inhibits T cell activation triggered by TCR stimulation . It modulates cell signaling by specifically targeting SH3 domains . The compound achieves this by inhibiting the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .

Biochemical Pathways

The inhibition of the TCR-Nck interaction by AX-024 affects the signaling pathways downstream of the TCR. This results in a reduction in the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), IL-10, and IL-17A . These cytokines are key players in the immune response, and their reduction can help modulate immune reactions.

Pharmacokinetics

The pharmacokinetic properties of AX-024 contribute to its bioavailability and efficacy. It is orally available, which allows for easy administration . In clinical trials, AX-024 has been administered in single ascending doses and has been well tolerated, even at high doses

Result of Action

The result of AX-024’s action is a selective inhibition of T cell activation, leading to a reduction in the production of key cytokines . This can have therapeutic effects in conditions where the immune response is overactive, such as in autoimmune diseases . For example, in models of psoriasis and asthma, treatment with AX-024 reduced symptoms of inflammation .

Action Environment

The action of AX-024 can be influenced by various environmental factors. For instance, the presence of antigens can trigger the TCR-Nck interaction that AX-024 inhibits . Additionally, the compound’s efficacy can be affected by factors such as the patient’s overall health, other medications they may be taking, and their individual metabolic characteristics. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of AX-024.

Propriétés

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the proposed mechanism of action for AX-024?

A1: AX-024 was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []

Q2: How does AX-024 affect T cell signaling according to the initial studies?

A2: Early studies suggested that AX-024 inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of AX-024. []

Q3: Were there any conflicting findings regarding the mechanism of action of AX-024?

A3: Yes, subsequent research challenged the initial findings. Richter et al. found that AX-024 did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between AX-024 and the Nck-SH3.1 domain using various biophysical techniques. []

Q4: What is the current understanding of AX-024's mechanism of action?

A4: While AX-024 has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []

Q5: What is the significance of studying AX-024's mechanism of action?

A5: Understanding AX-024's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.

Q6: Has AX-024 shown any promising results in in vivo models?

A6: One study demonstrated that AX-024 administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of AX-024 in neurological conditions involving T cell activation.

Q7: Are there any other potential applications for AX-024 being investigated?

A7: Research suggests a role for AX-024 in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through AX-024, for atherosclerosis treatment. []

Q8: What is the current status of AX-024 in terms of clinical development?

A8: One abstract mentions that AX-024 is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.